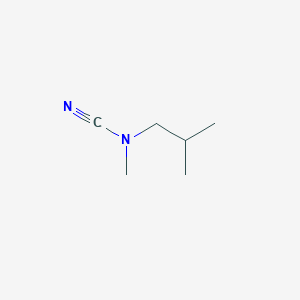
Cyano(methyl)(2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(methyl)(2-methylpropyl)amine is an organic compound that contains a cyano group, a methyl group, and a 2-methylpropyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyano(methyl)(2-methylpropyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropylamine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:
Reaction of 2-methylpropylamine with methyl cyanoacetate: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Cyano(methyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides or nitriles.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation products: Amides, nitriles.
Reduction products: Primary amines.
Substitution products: Various substituted amines.
Scientific Research Applications
Cyano(methyl)(2-methylpropyl)amine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Cyano(methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s binding affinity to enzymes or receptors. The amine group can undergo protonation or deprotonation, affecting the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyanoethylamine: Contains a cyano group and an ethyl group attached to an amine.
Cyanoisopropylamine: Contains a cyano group and an isopropyl group attached to an amine.
Cyanoethylmethylamine: Contains a cyano group, an ethyl group, and a methyl group attached to an amine.
Uniqueness
Cyano(methyl)(2-methylpropyl)amine is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
methyl(2-methylpropyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-6(2)4-8(3)5-7/h6H,4H2,1-3H3 |
InChI Key |
NKRCSQBPXBOCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















